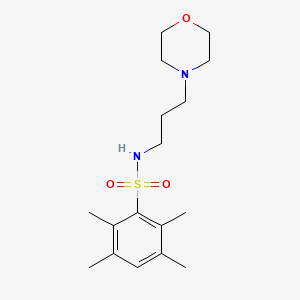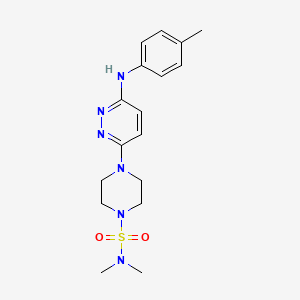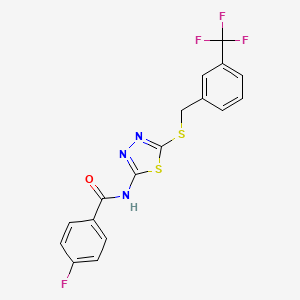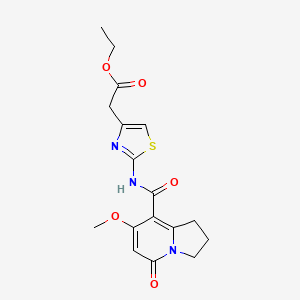
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is also known as TMB-8 and has a molecular formula of C17H28N2O3S. TMB-8 is a sulfonamide derivative that is used as an inhibitor of calcium-induced calcium release from intracellular stores. It has been shown to have a wide range of applications in the field of biomedical research.
Mecanismo De Acción
TMB-8 acts as an inhibitor of calcium-induced calcium release by blocking the inositol 1,4,5-trisphosphate (IP3) receptor. This receptor is responsible for releasing calcium from intracellular stores in response to the binding of IP3. TMB-8 binds to the IP3 receptor and prevents the release of calcium, thereby inhibiting calcium-induced calcium release.
Biochemical and Physiological Effects
TMB-8 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit calcium-induced calcium release in a dose-dependent manner, with higher doses resulting in greater inhibition. TMB-8 has also been shown to inhibit the release of neurotransmitters such as acetylcholine and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMB-8 in lab experiments is its specificity for the IP3 receptor. This allows researchers to selectively inhibit calcium-induced calcium release without affecting other calcium signaling pathways. However, one limitation of using TMB-8 is its potential for off-target effects. TMB-8 has been shown to inhibit other ion channels in addition to the IP3 receptor, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research involving TMB-8. One area of interest is the development of more selective inhibitors of the IP3 receptor. This could help to reduce the potential for off-target effects and improve the specificity of calcium-induced calcium release inhibition. Another area of research is the investigation of the physiological and pathological roles of calcium-induced calcium release in various tissues and cell types. This could help to shed light on the mechanisms underlying a wide range of diseases and disorders.
Métodos De Síntesis
The synthesis of TMB-8 involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-morpholinopropylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain TMB-8 in a pure form.
Aplicaciones Científicas De Investigación
TMB-8 is commonly used in scientific research as an inhibitor of calcium-induced calcium release from intracellular stores. It has been shown to have a wide range of applications in the field of biomedical research, including the study of calcium signaling pathways, the regulation of ion channels, and the modulation of neurotransmitter release.
Propiedades
IUPAC Name |
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-13-12-14(2)16(4)17(15(13)3)23(20,21)18-6-5-7-19-8-10-22-11-9-19/h12,18H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDBFUVBHIJHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)
![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2646437.png)

![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)
![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)



![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)